

Application Notes and Protocols: DL-Threonine in Animal Feed Formulation Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Threonine*

Cat. No.: *B555098*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine is an essential amino acid that plays a critical role in the growth, development, and health of livestock. It is typically the third limiting amino acid in corn and soybean meal-based diets for poultry and the second for swine.^{[1][2]} As such, supplementation with crystalline threonine is a common practice in animal feed formulation to meet the nutritional requirements of modern, fast-growing animals. While L-Threonine is the biologically active form utilized by animals, commercially available feed-grade threonine is predominantly produced as L-Threonine. It is important to note that poultry can only utilize L-threonine.^{[3][4]} This document provides detailed application notes and experimental protocols for studying the effects of **DL-Threonine** supplementation in animal feed.

Data Presentation: Summary of Quantitative Effects

The following tables summarize the quantitative effects of threonine supplementation on key performance indicators in broilers and swine, as reported in various studies.

Table 1: Effects of Threonine Supplementation on Broiler Performance

Parameter	Control Group (NRC Recommendati on)	Threonine Supplemented Group	Percentage Change	Reference
Body Weight Gain (g)	Varies by study	Increased	Up to 7% improvement	
Feed Conversion Ratio (FCR)	Higher (less efficient)	5-7% lower (more efficient)	5-7% improvement	
Villus Height (μ m)	Lower	Up to 22% longer	22% increase	
Villus Height to Crypt Depth Ratio	Lower	Up to 15% greater	15% increase	
Thymus Weight (% of BW)	Lower	25% greater	25% increase	
Bursa Weight (% of BW)	Lower	18% greater	18% increase	
Infectious Bursal Disease Titer	Lower	30% greater	30% increase	

Table 2: Effects of Threonine Supplementation on Swine Performance

Parameter	Control Group (Standard Diet)	Threonine Supplemented Group	Effect	Reference
Serum IgG Concentration	Lower	Increased with 0.90% vs 0.85% threonine	Improved immune status	[5]
Intestinal Integrity	Lower	Improved with 15% extra threonine	Enhanced gut barrier function	[5]
E. coli Counts in Feces	Higher	Reduced with 0.90% threonine	Modulated gut microbiota	[5]
Intestinal Mucin Synthesis	Reduced with low threonine levels	Improved with moderate increase (0.74-0.89%)	Maintained mucosal barrier	[5]

Experimental Protocols

General Animal Feed Trial Protocol (Broiler Example)

This protocol outlines a typical experimental design for evaluating the effects of **DL-Threonine** supplementation on broiler performance.

Objective: To determine the effect of varying levels of dietary **DL-Threonine** on growth performance, carcass characteristics, and gut morphology of broiler chickens.

Materials:

- Day-old broiler chicks (e.g., Ross 308)
- Basal feed ingredients (e.g., corn, soybean meal)
- **DL-Threonine** (feed grade)
- Vitamin and mineral premix

- Standard broiler housing with pens, feeders, and drinkers
- Weighing scale
- Formalin (10% neutral buffered)
- Microscope and imaging software

Procedure:

- Animal Acclimatization and Grouping:
 - Procure day-old chicks and allow them to acclimate for a few days.
 - Individually weigh the chicks and randomly assign them to experimental groups with equal average body weights.^[6] House birds in pens with a specified number of replicates per treatment.^[6]
- Diet Formulation and Preparation:
 - Formulate a basal diet to meet or exceed the nutrient requirements for broilers, except for threonine.
 - Create experimental diets by supplementing the basal diet with graded levels of **DL-Threonine** (e.g., 100%, 110%, and 120% of NRC recommendations).
 - Ensure all diets are isocaloric and isonitrogenous.
 - Mix the diets thoroughly to ensure uniform distribution of the supplement.
- Feeding and Management:
 - Provide feed and water ad libitum throughout the experimental period (e.g., 42 days).^[6]
 - Monitor and record feed intake per pen daily or weekly.
 - Record body weight of birds per pen weekly.

- Calculate weekly and overall body weight gain (BWG), feed intake (FI), and feed conversion ratio (FCR).
- Sample Collection (at the end of the trial):
 - Select a subset of birds from each pen for sample collection.
 - Collect blood samples via wing vein for serum separation to analyze immune parameters (e.g., immunoglobulins).
 - Humanely euthanize the selected birds.
 - Collect intestinal samples (e.g., duodenum, jejunum, ileum) for morphological analysis.[\[7\]](#)
[\[8\]](#)
- Data Analysis:
 - Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effects of the treatments.

Intestinal Morphology Assessment Protocol

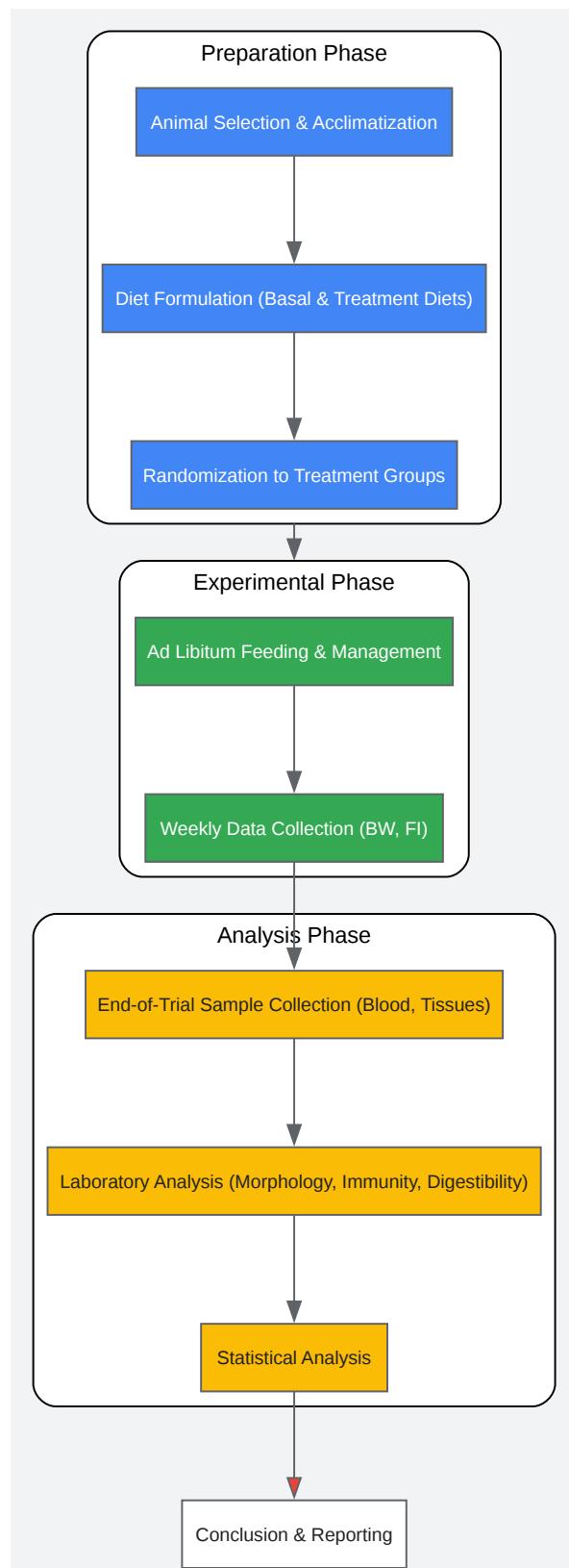
Objective: To evaluate the effect of **DL-Threonine** on the intestinal structure of broilers.

Procedure:

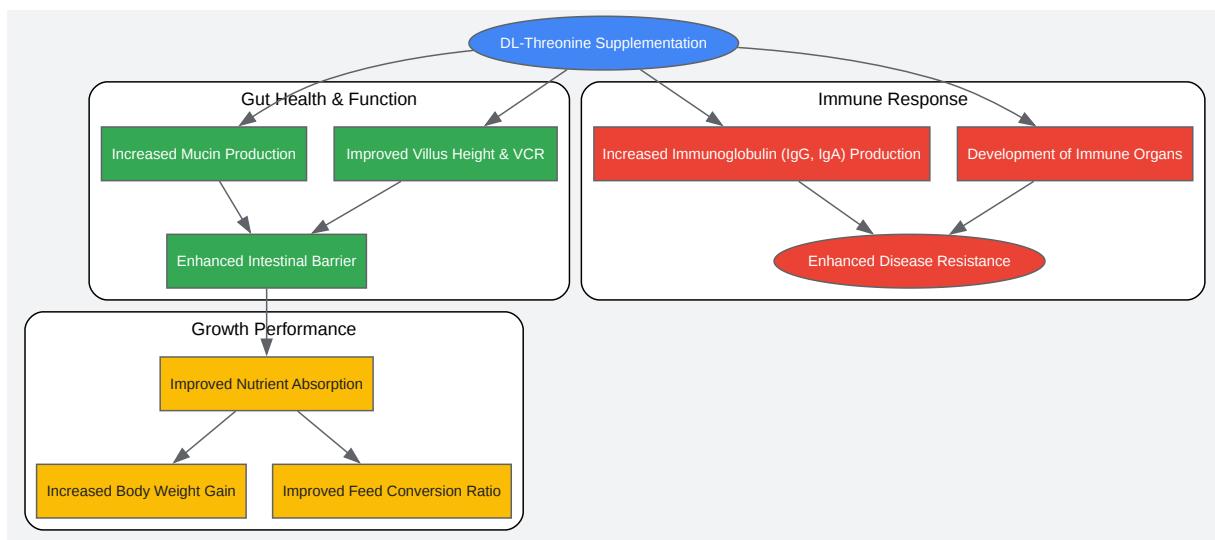
- Tissue Sampling and Fixation:
 - Immediately after euthanasia, collect 2-3 cm segments from the midpoint of the duodenum, jejunum, and ileum.
 - Gently flush the segments with saline to remove contents.
 - Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.[\[7\]](#)
- Tissue Processing and Staining:
 - Dehydrate the fixed tissues through a graded series of ethanol.

- Clear the tissues in xylene and embed them in paraffin wax.
- Cut 5 μm thick sections using a microtome.
- Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
- Microscopic Examination and Measurement:
 - Examine the stained sections under a light microscope.
 - Measure the following parameters on well-oriented villi and crypts:
 - Villus height (from the tip to the base).
 - Crypt depth (from the base of the villus to the bottom of the crypt).
 - Calculate the villus height to crypt depth ratio (VCR).

Nutrient Digestibility Assay Protocol (Swine Example)

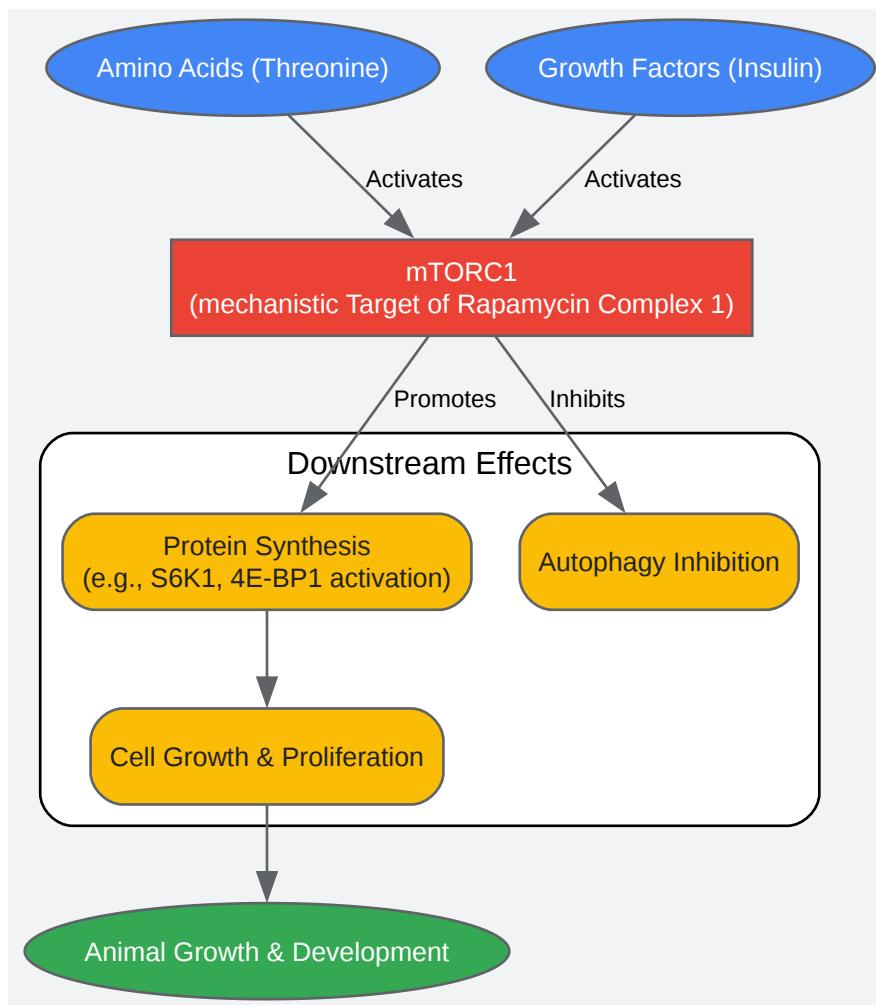

Objective: To determine the apparent total tract digestibility (ATTD) of nutrients in pigs fed diets supplemented with **DL-Threonine**.

Procedure:


- Experimental Design:
 - House pigs individually in metabolism crates that allow for the separate collection of feces and urine.[\[9\]](#)
 - Include an indigestible marker (e.g., titanium dioxide or chromic oxide) in the feed for the indicator method.[\[10\]](#)
- Adaptation and Collection Period:
 - Allow the pigs an adaptation period of at least 5-7 days to the experimental diets.
 - Follow with a 5-day total fecal collection period.[\[10\]](#)

- Fecal Collection:
 - Collect the total amount of feces excreted by each pig daily.
 - Weigh and record the total fecal output.
 - Homogenize the daily fecal samples for each pig and collect a representative subsample.
 - Store the subsamples frozen until analysis.
- Chemical Analysis:
 - Analyze the feed and fecal samples for the nutrient of interest (e.g., crude protein, amino acids) and the indigestible marker.
 - Use standard analytical methods (e.g., Kjeldahl for nitrogen, HPLC for amino acids).
- Calculation of ATTD:
 - Calculate the ATTD using the following formula: $ATTD\ (\%) = [(Nutrient\ intake - Nutrient\ in\ feces) / Nutrient\ intake] \times 100$

Mandatory Visualizations


[Click to download full resolution via product page](#)

Caption: Experimental workflow for an animal feed supplementation study.

[Click to download full resolution via product page](#)

Caption: Impact of **DL-Threonine** on animal health and performance.

[Click to download full resolution via product page](#)

Caption: Simplified mTOR signaling pathway activated by amino acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. animbiosci.org [animbiosci.org]
- 7. Intestinal morphology, digestive organ size and digesta pH of broiler chickens fed diets supplemented with or without *Moringa oleifera* leaf meal [scielo.org.za]
- 8. tandfonline.com [tandfonline.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: DL-Threonine in Animal Feed Formulation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555098#dl-threonine-as-a-supplement-in-animal-feed-formulation-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com